molecular formula C17H18BrNO2 B5834319 3-[(2-bromophenoxy)methyl]-N-isopropylbenzamide

3-[(2-bromophenoxy)methyl]-N-isopropylbenzamide

Cat. No.: B5834319
M. Wt: 348.2 g/mol
InChI Key: YIJXTYUOWAWETF-UHFFFAOYSA-N
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Description

3-[(2-Bromophenoxy)methyl]-N-isopropylbenzamide is an organic compound with a complex structure that includes a bromophenoxy group, a benzamide group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-bromophenoxy)methyl]-N-isopropylbenzamide typically involves the reaction of 2-bromophenol with benzyl chloride to form 2-bromophenoxybenzyl chloride. This intermediate is then reacted with N-isopropylbenzamide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromophenoxy)methyl]-N-isopropylbenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include hydroquinones and other reduced derivatives.

    Coupling Reactions: Products include biaryl compounds and other coupled products.

Scientific Research Applications

3-[(2-Bromophenoxy)methyl]-N-isopropylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[(2-bromophenoxy)methyl]-N-isopropylbenzamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Bromophenoxy)methyl]-N-cycloheptylbenzamide
  • 3-[(2-Bromophenoxy)methyl]-N-cyclopentylbenzamide
  • 3-[(2-Bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide

Uniqueness

3-[(2-Bromophenoxy)methyl]-N-isopropylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. This compound’s unique structure makes it a valuable tool in various research applications.

Properties

IUPAC Name

3-[(2-bromophenoxy)methyl]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-12(2)19-17(20)14-7-5-6-13(10-14)11-21-16-9-4-3-8-15(16)18/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJXTYUOWAWETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC(=C1)COC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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